molecular formula C17H15ClN2O3S B236197 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B236197
M. Wt: 362.8 g/mol
InChI Key: HIRMECULPXANSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a specific effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the formation of new blood vessels, which is important for cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is its specificity for cancer cells, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action and identify the specific proteins that are targeted by the inhibitor. This could lead to the development of more effective cancer treatments that target specific proteins involved in cancer cell growth and survival. Another direction is to test this compound in animal models and clinical trials to determine its safety and efficacy in humans. Finally, researchers could investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.

Synthesis Methods

The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-6-methyl-1,3-benzothiazol-2-amine, which is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form this compound. The reaction is carried out under controlled conditions to ensure the purity of the final product.

properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H15ClN2O3S/c1-9-6-15-12(8-11(9)18)19-17(24-15)20-16(21)10-4-5-13(22-2)14(7-10)23-3/h4-8H,1-3H3,(H,19,20,21)

InChI Key

HIRMECULPXANSQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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